Kanokoside A
描述
Kanokoside A is an iridoid glycoside primarily isolated from Valeriana officinalis (valerian) roots and other plants such as Centranthus longiflorus subsp. longiflorus . Its chemical formula is C₂₁H₃₂O₁₂, with a molecular weight of 476.47 g/mol and CAS number 64703-85-1 . Structurally, it features a cyclopentanopyran backbone with a glucose moiety attached via an O-glycosidic bond. The absolute configuration of its aglycone (9a) was determined as 1S,5S,6S,7S,8R,9S through experimental and calculated ECD spectra .
Kanokoside A exhibits diverse biological activities, including anti-proliferative effects against cancer stem cells (CSCs) in MDA-MB-231 and U-251MG cell lines and neuroprotective activity against Aβ25–35-induced PC12 cell injury . It is also detected in dietary sources like tea, fats, and spices .
属性
分子式 |
C21H32O12 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
[(1S,2S,4S,5S,6S,7S)-5-hydroxy-5-(hydroxymethyl)-10-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,8-dioxatricyclo[4.4.0.02,4]dec-9-en-7-yl] 3-methylbutanoate |
InChI |
InChI=1S/C21H32O12/c1-8(2)3-11(24)32-19-13-12(17-18(33-17)21(13,28)7-23)9(5-29-19)6-30-20-16(27)15(26)14(25)10(4-22)31-20/h5,8,10,12-20,22-23,25-28H,3-4,6-7H2,1-2H3/t10-,12-,13-,14-,15+,16-,17+,18+,19+,20-,21-/m1/s1 |
InChI 键 |
CHSDMOZSQFIUGK-MZHNZBIYSA-N |
SMILES |
CC(C)CC(=O)OC1C2C(C3C(C2(CO)O)O3)C(=CO1)COC4C(C(C(C(O4)CO)O)O)O |
手性 SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@H]([C@H]3[C@@H]([C@]2(CO)O)O3)C(=CO1)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
CC(C)CC(=O)OC1C2C(C3C(C2(CO)O)O3)C(=CO1)COC4C(C(C(C(O4)CO)O)O)O |
产品来源 |
United States |
相似化合物的比较
Kanokoside C
Kanokoside D
- Chemical Formula: Not explicitly stated, but isomers exhibit Kovats retention indices (RI) between 4637.7–4806.6 under semi-standard nonpolar chromatography .
- Structural Features : Shares the iridoid core but differs in substituents, including silicon-containing groups (e.g., TMS derivatives) .
- Bioactivity: Associated with gut microbiota interactions (e.g., negative correlation with Bacteroides cellulosilyticus) , contrasting with Kanokoside A’s direct anti-cancer effects.
Patrinoside
- Chemical Class : Iridoid glycoside, structurally related but with distinct glycosylation patterns.
- Bioactivity: Shares neuroprotective effects with Kanokoside A in PC12 cells and promotes neurite outgrowth . However, patrinoside lacks reported anti-CSC activity.
- Co-Occurrence : Both compounds are isolated from Valeriana fauriei and Centranthus longiflorus .
Volvalerenal C and Pinoresinol Derivatives
- Structural Contrast: Unlike Kanokoside A, these compounds are lignans (e.g., (+) pinoresinol-4-O-β-D-glucopyranoside) with biphenyl frameworks .
- Bioactivity: Primarily exhibit neuroprotective and cholinergic effects , differing from Kanokoside A’s anti-proliferative properties.
Physicochemical and Functional Differentiation
Table 1: Key Comparisons of Kanokoside A and Analogues
Physicochemical Properties
- Kanokoside A: Solubility = 16.6 g/L; pKa = 12.07 (acidic), -3 (basic); melting point = 58–62°C .
- Kanokoside C: Higher polarity due to additional hydroxyl groups; melting point = 102–105°C (as penta-acetate) .
- Chromatography: Kanokoside A isomers show Kovats RI values of 3249.2–3499.4 under nonpolar conditions, distinct from Kanokoside D’s higher RI .
Functional Divergence
- Anti-Proliferative Activity: Kanokoside A uniquely targets CSCs, while Kanokoside C and D show broader cytotoxicity or metabolic interactions .
- Neuroprotection: Kanokoside A and patrinoside both protect neuronal cells but via different pathways (Aβ inhibition vs. NGF enhancement) .
常见问题
Q. What experimental methods are recommended for isolating Kanokoside A from natural sources?
To isolate Kanokoside A, researchers should employ a combination of chromatographic techniques. Begin with solvent extraction using polar solvents (e.g., methanol or ethanol) to obtain a crude extract. Follow with column chromatography (e.g., silica gel or reversed-phase C18) for fractionation, using gradient elution systems to separate compounds based on polarity. Monitor fractions via TLC or HPLC, and validate purity using spectroscopic methods (NMR, MS). Ensure detailed documentation of solvent systems, retention times, and spectral data to enable reproducibility .
Q. How can the structural elucidation of Kanokoside A be systematically validated?
Structural validation requires a multi-technique approach:
- NMR Spectroscopy : Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) analyses to assign proton and carbon signals and establish connectivity.
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve absolute configuration. Cross-reference data with published spectral libraries and prior studies on related glycosides to identify discrepancies .
Q. What standardized assays are used to evaluate the biological activity of Kanokoside A?
For bioactivity screening:
- Antimicrobial Activity : Use microdilution assays (e.g., MIC/MBC) against ATCC strains, with positive controls (e.g., ampicillin).
- Anticancer Potential : Employ MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7), normalizing results to untreated controls.
- Anti-inflammatory Tests : Measure inhibition of COX-2 or TNF-α via ELISA. Document assay conditions (e.g., incubation time, concentrations) and statistical methods (e.g., ANOVA) to ensure comparability across studies .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for Kanokoside A across different studies?
Contradictions often arise from variability in experimental design. To resolve these:
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity, compound purity, and dosage.
- Standardized Protocols : Adopt consensus guidelines (e.g., NIH assay standards) for replication.
- Statistical Re-evaluation : Apply multivariate analysis to identify confounding factors (e.g., solvent effects, incubation time). Frameworks like PICO (Population, Intervention, Comparison, Outcome) can structure comparative studies .
Q. What strategies optimize the total synthesis of Kanokoside A for structure-activity relationship (SAR) studies?
Key steps include:
- Retrosynthetic Analysis : Identify glycosylation sites and aglycone core for modular synthesis.
- Stereoselective Glycosylation : Use protecting groups (e.g., acetyl, benzyl) and catalysts (e.g., BF3·Et2O) to control anomeric configuration.
- Late-Stage Functionalization : Introduce hydroxyl or methyl groups via Suzuki coupling or oxidation. Validate intermediates via HPLC and NMR, and compare synthetic yields with natural isolation yields to assess efficiency .
Q. How should researchers design experiments to investigate the pharmacokinetic (PK) profile of Kanokoside A?
PK studies require:
- In Vitro Models : Assess metabolic stability using liver microsomes or hepatocytes, monitoring half-life (t½) and CYP450 interactions.
- In Vivo Models : Administer Kanokoside A to rodents (IV/oral), collect plasma samples at timed intervals, and quantify via LC-MS/MS.
- Data Modeling : Apply non-compartmental analysis (NCA) or PK/PD modeling (e.g., WinNonlin) to calculate AUC, Cmax, and bioavailability. Ensure ethical compliance (e.g., IACUC approval) and cite prior PK frameworks for glycosides .
Q. What computational methods are effective in predicting the molecular targets of Kanokoside A?
Use in silico approaches such as:
- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to identify binding affinities.
- QSAR Modeling : Train models on bioactivity data to correlate structural descriptors (e.g., logP, polar surface area) with activity.
- Network Pharmacology : Map compound-target-disease networks via platforms like STITCH or SwissTargetPrediction. Validate predictions with in vitro target inhibition assays .
Methodological Guidelines
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) and apply Bradford-Hill criteria for causality assessment .
- Experimental Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and cite protocols from repositories like Protocols.io .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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